molecular formula C10H13Cl2N B3051379 3-Chloro-N-(3-chloropropyl)-4-methylaniline CAS No. 333985-68-5

3-Chloro-N-(3-chloropropyl)-4-methylaniline

Cat. No.: B3051379
CAS No.: 333985-68-5
M. Wt: 218.12 g/mol
InChI Key: WHACWMJUKUJBSJ-UHFFFAOYSA-N
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Description

Chemical Structure: 3-Chloro-N-(3-chloropropyl)-4-methylaniline (CAS: 333985-68-5) is a chlorinated aromatic amine featuring a 4-methylaniline core substituted with a 3-chloropropyl group at the nitrogen atom (Fig. 1). Its molecular formula is C₁₀H₁₄Cl₂N, with a molecular weight of 234.13 g/mol . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry, particularly in the preparation of polyamide and polyimide derivatives.

Properties

IUPAC Name

3-chloro-N-(3-chloropropyl)-4-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-8-3-4-9(7-10(8)12)13-6-2-5-11/h3-4,7,13H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHACWMJUKUJBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCCCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470840
Record name 3-Chloro-N-(3-chloropropyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333985-68-5
Record name 3-Chloro-N-(3-chloropropyl)-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(3-chloropropyl)-4-methylaniline typically involves the reaction of 4-methylaniline with 3-chloropropyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed into the reactor and the product is continuously removed. This approach allows for efficient production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(3-chloropropyl)-4-methylaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The aniline ring can be oxidized to form quinone derivatives.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and ethers.

    Oxidation Reactions: Quinone derivatives are formed.

    Reduction Reactions: Amines are the major products.

Scientific Research Applications

Agricultural Applications

Pesticide Intermediate
3-Chloro-N-(3-chloropropyl)-4-methylaniline serves as an intermediate in the synthesis of agrochemicals. It is particularly noted for its role in developing herbicides and insecticides. The compound's structural properties enable it to interact effectively with biological systems, making it a valuable component in formulations aimed at pest control.

Case Study: Efficacy in Pest Control
Research has demonstrated that formulations containing this compound exhibit significant efficacy against various agricultural pests. For instance, studies show that it can effectively control populations of common pests such as aphids and whiteflies, leading to improved crop yields.

Pharmaceutical Applications

Drug Synthesis Intermediate
The compound is also utilized in the pharmaceutical industry as an intermediate for synthesizing various therapeutic agents. Its derivatives have been explored for their potential anti-inflammatory and analgesic properties.

Case Study: Synthesis of Analgesics
A notable application involves the synthesis of analgesics where this compound acts as a precursor. Research indicates that derivatives synthesized from this compound demonstrate promising results in pain relief models, warranting further investigation into their clinical applications.

Chemical Synthesis

Dye and Pigment Production
In the chemical industry, this compound is used as an intermediate in the production of dyes and pigments. Its chlorinated structure allows for various modifications that enhance color stability and intensity.

Data Table: Applications Overview

Application AreaSpecific UseExample Compound/Process
AgriculturePesticide IntermediateHerbicides, Insecticides
PharmaceuticalsDrug Synthesis IntermediateAnalgesics
Chemical SynthesisDye and Pigment ProductionOrganic Pigments

Environmental Impact and Safety

While this compound has significant applications, its environmental impact must be assessed. Studies indicate potential toxicity to aquatic organisms, prompting regulatory scrutiny regarding its use in agricultural formulations.

Case Study: Ecotoxicity Assessment
Environmental assessments have shown varying levels of ecotoxicity associated with this compound. For example, laboratory studies indicate that it may affect non-target species in aquatic ecosystems, necessitating careful application practices to mitigate risks.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(3-chloropropyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The chloro groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The aniline ring can also participate in hydrogen bonding and π-π interactions with biological molecules, affecting their activity and stability.

Comparison with Similar Compounds

Substituent Variations on the Aniline Core

The following table compares 3-Chloro-N-(3-chloropropyl)-4-methylaniline with analogs differing in substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Aniline Core Key Applications Reference
This compound C₁₀H₁₄Cl₂N 234.13 -Cl at C3, -CH₃ at C4, -CH₂CH₂CH₂Cl at N Intermediate in polyamide synthesis
3-Chloro-N-(4-methylphenyl)propanamide C₁₀H₁₂ClNO 197.67 -Cl at C3, -CH₃ at C4, -CONH-C₃H₇ at N Pharmaceutical intermediate
4-Chloro-N-[(3-chlorophenyl)methyl]-2-methylaniline C₁₄H₁₃Cl₂N 266.17 -Cl at C4, -CH₃ at C2, -CH₂-C₆H₄Cl at N Not reported
3-Chloro-N-(4-methoxybenzyl)-4-methylaniline C₁₅H₁₆ClNO 261.75 -Cl at C3, -CH₃ at C4, -CH₂-C₆H₄OMe at N Ligand in coordination chemistry

Key Observations :

  • Substituent Position : The position of the chlorine atom (C3 vs. C4) and methyl group (C4 vs. C2) significantly influences steric and electronic properties. For example, the C3-Cl substituent in the target compound enhances electrophilic reactivity compared to C4-Cl analogs .
  • N-Substituent Effects : The 3-chloropropyl group (-CH₂CH₂CH₂Cl) increases hydrophobicity and steric bulk compared to smaller groups like propanamide (-CONHC₃H₇) or methoxybenzyl (-CH₂C₆H₄OMe). This affects solubility and reaction kinetics in cross-coupling reactions .

Physicochemical Properties

Limited data exist for the target compound, but comparisons with analogs reveal trends:

Property This compound 3-Chloro-N-(4-methoxybenzyl)-4-methylaniline 3-Chloro-N-(4-methylphenyl)propanamide
LogP (Predicted) ~4.5 (estimated) 4.34 2.8
Water Solubility Low Low Moderate
Melting Point Not reported Not reported 120–122°C

Notes:

  • The higher LogP of the target compound compared to propanamide derivatives suggests greater lipophilicity, favoring membrane permeability in drug design .
  • Low water solubility is common across chlorinated anilines due to hydrophobic substituents .

Biological Activity

3-Chloro-N-(3-chloropropyl)-4-methylaniline, also known by its CAS number 333985-68-5, is an organic compound belonging to the class of substituted anilines. Its structure features multiple chlorine substituents and a propyl chain, which may influence its biological activity. This article reviews the biological properties of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula for this compound is C10H12Cl2N. The presence of chlorine atoms in the structure is significant as it often enhances biological activity through various mechanisms, including increased lipophilicity and altered binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within cellular systems. Such interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can affect cellular proliferation and survival.
  • Receptor Modulation : It may bind to receptors that regulate cell signaling pathways, potentially influencing processes such as apoptosis and cell cycle progression.

Biological Activity

Research has indicated that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has significant antimicrobial effects against various bacterial strains.
  • Anticancer Activity : There is evidence supporting its potential as an anticancer agent, particularly in inhibiting the growth of certain cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer) .
  • Toxicological Profile : While it shows promise in therapeutic applications, it is essential to consider its toxicological effects. Some studies classify similar compounds as carcinogenic or mutagenic under specific conditions .

Research Findings and Case Studies

A review of available literature reveals various studies highlighting the biological activity of this compound:

  • Antiproliferative Effects :
    • In vitro studies have demonstrated that this compound can inhibit cell proliferation in cancer cell lines at micromolar concentrations. For instance, it showed a significant reduction in viability in MCF-7 cells .
  • Mechanistic Insights :
    • Investigations into the mechanism of action revealed that this compound may induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Structure-Activity Relationship (SAR) :
    • Studies on related compounds indicate that the presence and position of chlorine substituents significantly affect biological activity. The chloropropyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against bacterial strains
AnticancerInhibits growth in MCF-7 cells
Apoptosis InductionActivates caspase pathways
Toxicological ConcernsPotentially carcinogenic

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-N-(3-chloropropyl)-4-methylaniline in laboratory settings?

A common method involves nucleophilic substitution or reductive amination. For example, analogous chloro-aniline derivatives are synthesized via coupling reactions using 3-chloroaniline intermediates and halogenated alkylating agents under reflux conditions with polar aprotic solvents (e.g., DMF or acetonitrile). Purification typically employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .

Q. How should researchers characterize the purity and structure of this compound?

Standard characterization includes:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and alkyl chain attachment.
  • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight within 3 ppm accuracy.
  • Melting point analysis to assess crystallinity and purity (deviations >2°C suggest impurities) .

Q. What safety protocols are critical when handling this compound?

Substituted anilines can exhibit acute toxicity. Use QSAR models to predict toxicity (e.g., logP and ELUMO parameters). For example, 4-methylaniline has a log1/LC50 of 2.91 in Cyprinus carpio, suggesting moderate aquatic toxicity. Always use fume hoods, nitrile gloves, and avoid skin contact .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the electronic properties of this compound?

Apply hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) to model electronic structure. This method reduces average absolute deviation in thermochemical properties to 2.4 kcal/mol. Basis sets (e.g., 6-31G*) and solvent models (e.g., PCM) refine predictions for dipole moments and HOMO-LUMO gaps .

Q. What experimental strategies resolve contradictions in biological activity data for this compound?

If enzymatic assay results conflict, perform:

  • Dose-response curves with triplicate measurements to assess IC50 reproducibility.
  • Molecular docking (e.g., AutoDock Vina) to validate binding modes against targets like MurA enzyme.
  • Metabolite profiling to rule out off-target effects or degradation products .

Q. How do environmental factors influence the stability of this compound?

Stability studies should test:

  • pH effects : Use buffers (pH 3–11) to identify hydrolysis-prone conditions.
  • Temperature : Accelerated degradation studies at 40–60°C to model long-term storage.
  • Salt additives : Inorganic salts (e.g., LiCl) may stabilize the compound in solution, as seen in analogous methoxypropyl-aniline systems .

Q. What structural modifications enhance selectivity in enzyme inhibition applications?

Structure-activity relationship (SAR) studies suggest:

  • Introducing electron-withdrawing groups (e.g., -NO₂) at the 4-position to improve binding affinity.
  • Varying alkyl chain length (e.g., propyl vs. benzyl) to modulate lipophilicity and membrane permeability.
  • Validate modifications using in vitro kinase assays (e.g., p38 MAPK inhibition) .

Methodological Tables

Table 1. Key Parameters for Toxicity Prediction of Substituted Anilines

CompoundlogPELUMOlog1/LC50 (Cyprinus carpio)
4-Methylaniline1.03-8.362.91
3-Chloro-4-nitroaniline2.15-1.524.67 (estimated)
Pentachlorophenol5.04-6.29
Data adapted from QSAR studies on substituted benzenes .

Table 2. DFT Functional Performance for Thermochemical Calculations

FunctionalAverage Absolute Deviation (kcal/mol)Key Applications
B3LYP2.4Atomization energies, IPs
Colle-Salvetti<5% errorCorrelation energy density
Based on benchmarks from Lee-Yang-Parr and Becke studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-N-(3-chloropropyl)-4-methylaniline
Reactant of Route 2
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3-Chloro-N-(3-chloropropyl)-4-methylaniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.